molecular formula C12H12Cr-6 B072933 Bis(benzene)chromium(0) CAS No. 1271-54-1

Bis(benzene)chromium(0)

Cat. No.: B072933
CAS No.: 1271-54-1
M. Wt: 208.22 g/mol
InChI Key: HVURSIGIEONDKB-UHFFFAOYSA-N
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Description

Bis(benzene)chromium(0) is an organometallic compound with the chemical formula Cr(C₆H₆)₂. It is also known as dibenzenechromium. This compound is notable for its sandwich structure, where a chromium atom is sandwiched between two benzene rings. It played a significant role in the development of organometallic chemistry, particularly in the study of sandwich compounds .

Mechanism of Action

Bis(benzene)chromium(0), also known as dibenzenechromium, is an organometallic compound with the formula Cr(η6-C6H6)2. This compound has played a significant role in the development of sandwich compounds in organometallic chemistry .

Target of Action

The primary target of Bis(benzene)chromium(0) is the electron transfer chain . It acts as a catalyst in various chemical reactions, including olefin hydrogenation and the hydrosilation of ketones and aldehydes .

Mode of Action

Bis(benzene)chromium(0) interacts with its targets through electron transfer chain catalysis mechanism . It serves as a pre-catalyst for the hydrosilation of ketones and aldehydes, and for the dehydrocoupling of triphenylsilane with primary alcohols .

Biochemical Pathways

The compound affects the electron transfer chain . The downstream effects of this interaction include the hydrogenation of olefins and the hydrosilation of ketones and aldehydes .

Pharmacokinetics

Bis(benzene)chromium(0) is insoluble in water but slightly soluble in benzene and THF

Result of Action

The result of Bis(benzene)chromium(0)'s action is the facilitation of various chemical reactions. It serves as a catalyst for olefin hydrogenation and a pre-catalyst for the hydrosilation of ketones and aldehydes .

Action Environment

The action of Bis(benzene)chromium(0) can be influenced by environmental factors. For instance, it sublimes at 160°C (320°F; 433 K) in vacuum . Its flammability is also a factor to consider in its handling and use .

Preparation Methods

The synthesis of bis(benzene)chromium(0) was first achieved by Ernst Otto Fischer and Walter Hafner in the 1950s. The preparation involves the reaction of chromium trichloride with aluminium powder and benzene in the presence of aluminium trichloride. The reaction produces a yellow complex, [Cr(C₆H₆)₂]⁺, which is then reduced to the neutral bis(benzene)chromium(0) complex using sodium dithionite in aqueous sodium hydroxide .

Synthetic Route:

    Reaction: CrCl₃ + Al + AlCl₃ + C₆H₆ → [Cr(C₆H₆)₂]AlCl₄

    Reduction: [Cr(C₆H₆)₂]AlCl₄ + Na₂S₂O₄ → Cr(C₆H₆)₂ + NaAlCl₄ + SO₂

Chemical Reactions Analysis

Bis(benzene)chromium(0) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like ozone.

    Hydrosilation: Involves the use of silanes and ketones or aldehydes.

Major Products:

    Oxidation: [Cr(C₆H₆)₂]⁺

    Hydrosilation: Silane derivatives

Comparison with Similar Compounds

Bis(benzene)chromium(0) is unique among sandwich compounds due to its specific structure and reactivity. Similar compounds include:

    Ferrocene: Fe(C₅H₅)₂, another well-known sandwich compound with iron instead of chromium.

    Chromocene: Cr(C₅H₅)₂, which has cyclopentadienyl ligands instead of benzene.

    Bis(cyclopentadienyl)nickel(II): Ni(C₅H₅)₂, which also features a sandwich structure but with nickel.

Uniqueness:

Properties

IUPAC Name

benzene;chromium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6.Cr/c2*1-2-4-6-5-3-1;/h2*1-6H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVURSIGIEONDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1.C1=CC=CC=C1.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155402
Record name Chromium, bis(benzene)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271-54-1
Record name Chromium, bis(η6-benzene)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1271-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromium, bis(benzene)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(η6-benzene)chromium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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